molecular formula C27H25N3O4S B2370412 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 894557-37-0

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2370412
CAS No.: 894557-37-0
M. Wt: 487.57
InChI Key: VAOBXWWXEYBCNG-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indoline-3,2'-thiazolidin] class, characterized by a fused indole-thiazolidinone core. Key structural features include:

  • A 3,4-dimethylphenyl group at the 3'-position of the thiazolidinone ring.
  • A 2-methoxyphenyl acetamide substituent at the indoline nitrogen.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c1-17-12-13-19(14-18(17)2)30-25(32)16-35-27(30)20-8-4-6-10-22(20)29(26(27)33)15-24(31)28-21-9-5-7-11-23(21)34-3/h4-14H,15-16H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOBXWWXEYBCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential biological activity. Its structure includes various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C29H29N3O3SC_{29}H_{29}N_{3}O_{3}S with a molecular weight of approximately 499.6 g/mol. The compound features a spiroindoline structure fused with a thiazolidine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC29H29N3O3SC_{29}H_{29}N_{3}O_{3}S
Molecular Weight499.6 g/mol
CAS Number894558-35-1

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the use of reagents such as thiourea and various acylating agents. Similar compounds have been synthesized through methods involving cyclization and condensation reactions, often confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Anticancer Activity

The anticancer properties of compounds with similar structures have been documented in several studies. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. Modifications to the phenyl groups and the thiazolidine core can significantly influence their efficacy. For example, substituents like methoxy or halogens on aromatic rings have been shown to enhance antimicrobial and anticancer activities .

Case Studies

  • Study on Thiazole Derivatives : Research indicated that thiazole derivatives bearing specific substitutions exhibited broad-spectrum antimicrobial properties. The introduction of electron-withdrawing groups improved their activity against resistant bacterial strains .
  • Anticancer Evaluation : In vitro studies on structurally related compounds showed promising results in inhibiting the growth of cancer cells through apoptosis induction mechanisms .

Scientific Research Applications

Anticancer Potential

Research indicates that this compound functions as a Haspin inhibitor , a target implicated in chromosomal stability and cancer cell proliferation. Haspin is overexpressed in various malignancies, including breast and lung cancers, making it a viable target for therapeutic intervention.

In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • Caco-2 (colorectal cancer)

These studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound exhibits promising results against both Gram-positive and Gram-negative bacteria. It has been tested against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that the compound effectively inhibits bacterial growth at relatively low concentrations, suggesting its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the functional groups have been explored to enhance potency:

  • Substitutions on the indoline or thiazolidine rings have been correlated with increased Haspin inhibition.
  • Variations in the acetamide group influence solubility and bioavailability.

Case Study 1: Haspin Inhibition

In a study focusing on Haspin inhibition, derivatives of the compound were synthesized and evaluated for their binding affinity to the ATP-binding site of Haspin. Results indicated that certain modifications significantly enhanced binding interactions, leading to increased inhibitory potency against Haspin.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The results showed that specific structural modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a scaffold for developing new antibiotics.

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dimethylphenyl group increases hydrophobicity (higher LogP), reducing aqueous solubility but improving membrane permeability.
  • The 2-methoxyphenyl acetamide may reduce metabolic clearance compared to ester-containing analogs (e.g., ’s methyl acetate) .

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